[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone
CAS No.: 852133-75-6
Cat. No.: VC4283215
Molecular Formula: C17H16FN3OS
Molecular Weight: 329.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852133-75-6 |
|---|---|
| Molecular Formula | C17H16FN3OS |
| Molecular Weight | 329.39 |
| IUPAC Name | [6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C17H16FN3OS/c1-11-15(16(22)20-8-2-3-9-20)23-17-19-14(10-21(11)17)12-4-6-13(18)7-5-12/h4-7,10H,2-3,8-9H2,1H3 |
| Standard InChI Key | FQGOLVKIGDQORB-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCCC4 |
Introduction
Synthesis
The synthesis of imidazo[2,1-b] thiazoles often involves condensation reactions between appropriate precursors, such as imidazole derivatives and thiazole-forming reagents. For [6-(4-Fluorophenyl)-3-methylimidazo[2,1-b] thiazol-2-yl]-pyrrolidin-1-ylmethanone, synthesis might involve a stepwise approach, starting with the formation of the imidazo[2,1-b] thiazole core, followed by attachment of the pyrrolidinyl group.
Biological Activities
Compounds in the imidazo[2,1-b] thiazole class have been studied for various biological activities:
-
Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial and fungal pathogens.
-
Anticancer Activity: Certain compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
-
Anti-inflammatory Activity: These compounds may also exhibit anti-inflammatory properties, making them candidates for treatments related to inflammation.
Data and Research Findings
While specific data on [6-(4-Fluorophenyl)-3-methylimidazo[2,1-b] thiazol-2-yl]-pyrrolidin-1-ylmethanone is not available, related compounds have been studied extensively. For example, 6-(4-fluorophenyl)-3-methyl-N-(6-methylpyridin-2-yl)imidazo[2,1-b] thiazole-2-carboxamide (PubChem CID 3240065) has a molecular weight of 366.4 g/mol and is identified by various synonyms and identifiers .
Comparison of Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume